molecular formula C15H21BN2O3 B14889583 (1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol

(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B14889583
M. Wt: 288.15 g/mol
InChI Key: WEHURJZCHOCLOU-UHFFFAOYSA-N
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Description

(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzoimidazole core substituted with a dioxaborolane group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

    Methanol Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The benzoimidazole core can be reduced under specific conditions.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced benzoimidazole derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Phenylboronic acid pinacol ester

Uniqueness

What sets (1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol apart from similar compounds is its unique combination of a benzoimidazole core with a dioxaborolane group and a methanol moiety. This structure provides

Properties

Molecular Formula

C15H21BN2O3

Molecular Weight

288.15 g/mol

IUPAC Name

[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-yl]methanol

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)18(5)13(9-19)17-11/h6-8,19H,9H2,1-5H3

InChI Key

WEHURJZCHOCLOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3C)CO

Origin of Product

United States

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